molecular formula C9H12O3S B12280210 Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester CAS No. 131543-52-7

Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester

Cat. No.: B12280210
CAS No.: 131543-52-7
M. Wt: 200.26 g/mol
InChI Key: CCIOZFIYADKDHY-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentane (BCP) derivatives are highly strained bicyclic compounds increasingly utilized in medicinal chemistry as bioisosteres for aromatic or tert-butyl groups due to their unique three-dimensional structure and favorable physicochemical properties . The compound Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester features a methyl ester at position 1 and an acetylthio (-SAc) group at position 2.

Properties

CAS No.

131543-52-7

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

methyl 3-acetylsulfanylbicyclo[1.1.1]pentane-1-carboxylate

InChI

InChI=1S/C9H12O3S/c1-6(10)13-9-3-8(4-9,5-9)7(11)12-2/h3-5H2,1-2H3

InChI Key

CCIOZFIYADKDHY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC12CC(C1)(C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Procedure:

  • Propellane Generation : [1.1.1]Propellane is synthesized via dehalogenation of 1,1-bis(chloromethyl)-2,2-dibromocyclopropane using alkyllithium reagents (e.g., phenyllithium) in anhydrous ether at −45°C.
  • Radical Addition : Thioacetic acid (1.2 equiv) is introduced to a solution of [1.1.1]propellane under inert atmosphere. The reaction is initiated by radical generators (e.g., AIBN) or photochemical activation (365 nm LED).
  • Esterification : The resultant 3-(acetylthio)bicyclo[1.1.1]pentane-1-carboxylic acid is methylated using dimethyl sulfate or diazomethane in methanol.

Key Data :

Parameter Value Source
Yield (Overall) 45–51%
Reaction Time 6–12 hours
Purity (Final Product) ≥97% (HPLC)

Mechanistic Insight :
The central bond of [1.1.1]propellane undergoes homolytic cleavage, generating a diradical intermediate. Thioacetic acid adds regioselectively to the bridgehead carbons, forming the 1,3-disubstituted BCP scaffold.

Functionalization of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 ) serves as a versatile precursor. This two-step approach involves selective reduction and thioacetylation.

Procedure:

  • Monoreduction : The diacid is treated with borane-tetrahydrofuran (BH₃·THF) at 0°C, selectively reducing one carboxylic acid to a hydroxymethyl group.
  • Bromination and Thioacetylation : The hydroxymethyl intermediate is converted to a bromomethyl derivative using PBr₃ or CBr₄. Subsequent nucleophilic substitution with potassium thioacetate introduces the acetylthio group.
  • Methylation : The remaining carboxylic acid is esterified with methanol under acidic conditions (H₂SO₄ or HCl).

Key Data :

Parameter Value Source
Yield (Step 2) 70–80%
Reaction Temp. 0–25°C
Purity (Intermediate) 98% (NMR)

Advantages :

  • Avoids handling unstable [1.1.1]propellane.
  • Enables gram-scale production (≥100 g).

Haloform Reaction of 1,3-Diketone Intermediates

A photochemical method utilizes 1,3-diketones derived from [1.1.1]propellane.

Procedure:

  • Diketone Synthesis : [1.1.1]Propellane reacts with diacetyl under UV irradiation (365 nm) in a continuous flow reactor, forming 1,3-diketone 6 .
  • Haloform Reaction : Treatment with sodium hypobromite (NaOBr) cleaves the diketone to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
  • Selective Thioacetylation : One carboxylic acid is converted to an acetylthio group via mixed anhydride formation (e.g., using acetic anhydride and H₂S).
  • Methylation : The remaining acid is esterified with methanol.

Key Data :

Parameter Value Source
Diketone Scale 1 kg/day (flow reactor)
Haloform Yield 35–45%
Photon Efficiency 0.8 mol·Einstein⁻¹

Challenges :

  • Requires specialized flow photochemistry equipment.
  • Low yields in haloform step due to competing side reactions.

Decarboxylative Borylation and Subsequent Functionalization

A recent innovation employs copper-catalyzed decarboxylative borylation to introduce the acetylthio group.

Procedure:

  • Redox-Active Ester Formation : Bicyclo[1.1.1]pentane-1-carboxylic acid is converted to a redox-active ester (e.g., N-hydroxyphthalimide ester).
  • Borylation : Copper-catalyzed reaction with bis(pinacolato)diboron (B₂pin₂) yields 3-boryl-BCP.
  • Thioacetylation : The boryl group is displaced by thioacetate anion (KSAc) in DMF at 80°C.
  • Methylation : Esterification with methyl iodide completes the synthesis.

Key Data :

Parameter Value Source
Borylation Yield 65–75%
Reaction Temp. 80°C
Catalyst Loading 5 mol% CuI

Innovation :

  • Enables late-stage diversification of the BCP core.

Comparative Analysis of Methods

Method Yield (%) Scalability Equipment Needs Key Limitation
Radical Addition 45–51 Moderate Inert atmosphere Propellane instability
Diacid Functionalization 70–80 High Standard lab glassware Multi-step synthesis
Haloform Reaction 35–45 High Flow reactor Low efficiency in haloform
Decarboxylative Borylation 65–75 Moderate Schlenk line Requires toxic reagents

Analytical Characterization

Critical data for verifying the target compound:

  • ¹H NMR (DMSO-d₆): δ 3.65 (s, 3H, COOCH₃), 2.34 (s, 3H, SCOCH₃), 2.14 (s, 6H, BCP-CH₂).
  • ¹³C NMR : δ 170.6 (COOCH₃), 51.8 (BCP-C), 37.2 (SCOCH₃).
  • HRMS : m/z [M + H]⁺ calcd. for C₉H₁₂O₃S: 200.26; found: 200.0508.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester can undergo various types of chemical reactions, including:

    Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Hydrolysis can be carried out using aqueous acid or base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

Bicyclo[1.1.1]pentane derivatives, including the compound in focus, have been extensively studied for their role as bioisosteres of phenyl rings in drug design. This application is particularly valuable because it allows for modifications that can enhance the pharmacokinetic profiles and binding affinities of drugs.

  • Bioisosteric Replacement : The bicyclo[1.1.1]pentane structure can effectively replace aromatic rings without losing biological activity, making it an attractive option for developing new therapeutics .
  • Case Study : Research has demonstrated the successful incorporation of bicyclo[1.1.1]pentane motifs into various drug candidates, including γ-secretase inhibitors, which are critical in treating Alzheimer's disease .

Drug Discovery

The compound has been utilized in the synthesis of a diverse library of bicyclo[1.1.1]pentanes aimed at drug discovery efforts by major pharmaceutical companies such as Merck and Gilead Sciences.

  • Library Development : Over 300 functionalized bicyclo[1.1.1]pentanes have been synthesized on a multi-gram scale, facilitating their use in high-throughput screening for potential therapeutic candidates .
  • Clinical Transition : The structural properties of these compounds ease their transition from laboratory research to clinical applications, enhancing their potential as new drugs .

Supramolecular Chemistry

Bicyclo[1.1.1]pentanes also find applications in supramolecular chemistry due to their ability to form stable interactions with other molecular entities.

  • Molecular Recognition : The unique three-dimensional structure of bicyclo[1.1.1]pentane allows it to participate in selective molecular recognition processes, which are essential for designing new materials and sensors.

Mechanism of Action

The mechanism of action of bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester is not well-documented. its effects are likely related to its ability to interact with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core can mimic the structure of aromatic rings, allowing it to interact with proteins and other biological molecules in a similar manner .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key bicyclo[1.1.1]pentane derivatives are compared below based on substituents, synthesis, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Synthesis Method Applications References
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester 1-COOCH₃, 3-SAc C₉H₁₂O₃S 200.25 (estimated) High strain, sulfur reactivity Likely via photochemical or radical pathways (similar to BCP-dicarboxylic acid derivatives) Drug design (e.g., protease inhibitors)
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid monomethyl ester 1-COOCH₃, 3-COOH C₈H₁₀O₄ 170.16 Dual acidity, rigidity Photochemical synthesis from [1.1.1]propellane Glutamate receptor ligands, imatinib analogs
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride 1-COOCH₃, 3-NH₂·HCl C₇H₁₂ClNO₂ 193.63 Zwitterionic potential, hydrogen bonding Hydrogenation of cyano precursors Peptide modifications, bioactive molecules
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate 1-COOCH₃, 3-CH₂OH C₈H₁₂O₃ 156.18 Hydrophilicity, oxidation susceptibility Hydrolysis of protected intermediates Intermediate for further oxidation or conjugation
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-formyl-, methyl ester 1-COOCH₃, 3-CHO C₈H₁₀O₃ 154.16 Aldehyde reactivity Oxidation of hydroxymethyl derivatives Click chemistry, bioconjugation

Biological Activity

Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester (CAS No. 131543-52-7) is a bicyclic compound characterized by its unique structural properties and potential biological activities. The compound features a bicyclo[1.1.1]pentane core, which is notable for its rigidity and ability to mimic aromatic systems in medicinal chemistry, enhancing the potency and selectivity of various bioactive compounds.

The molecular formula of this compound is C9H12O3S, indicating the presence of a carboxylic acid, an acetylthio group, and a methyl ester functionality. Its rigid bicyclic structure allows it to act as a bioisostere for aromatic rings, which is significant in drug design.

Biological Activity Overview

Research indicates that bicyclo[1.1.1]pentanes exhibit various biological activities due to their structural characteristics. The following sections summarize key findings regarding the biological activity of this compound.

The mechanism of action for this compound involves its interaction with biological targets such as enzymes and receptors. The rigid structure enhances binding affinity and selectivity, making it a promising candidate in drug development.

Therapeutic Applications

Bicyclo[1.1.1]pentane derivatives have been explored in several therapeutic areas:

  • Anti-inflammatory Activity : Studies have shown that derivatives containing the bicyclo[1.1.1]pentane moiety can significantly attenuate inflammatory responses. For example, compounds derived from this structure have demonstrated efficacy in reducing lipopolysaccharide (LPS)-induced NFκB activity in monocytes by approximately 50% and downregulating pro-inflammatory cytokines like TNFα and MCP1 .
  • Antimicrobial Properties : Some studies indicate that bicyclic compounds can exhibit antimicrobial activity, making them candidates for developing new antibiotics.
  • Cancer Research : Research has suggested that modifications of bicyclo[1.1.1]pentane derivatives can lead to increased selectivity and potency against cancer cell lines.

Research Findings

Several studies have investigated the biological activities of bicyclo[1.1.1]pentane derivatives:

StudyFindings
Ishimura et al., 2022 Demonstrated anti-inflammatory properties through modulation of NFκB activity and cytokine release in monocytes using BCP-sLXm analogues.
RSC Advances, 2016 Explored the synthesis of bicyclo[1.1.1]pentane building blocks for medicinal chemistry applications; highlighted their potential as probes in biological studies.
PubChem Database Compiled data on various derivatives, indicating potential applications in drug development due to their unique chemical properties.

Case Studies

Case Study 1: Anti-inflammatory Efficacy
In a study assessing the anti-inflammatory effects of Bicyclo[1.1.1]pentane derivatives, researchers synthesized several analogues incorporating the bicyclic structure into fatty acid-derived molecules. The most potent compound exhibited an IC50 in the picomolar range against LPS-induced inflammation .

Case Study 2: Drug Design Applications
A recent investigation into the use of bicyclo[1.1.1]pentanes as bioisosteres revealed that these compounds could effectively replace aromatic systems without compromising biological activity, thus enhancing pharmacokinetic profiles .

Q & A

Q. How can computational methods guide the design of BCP-based bioactive molecules?

  • Methodological Answer : Density functional theory (DFT) predicts bond strain energy (~70 kcal/mol for BCP), which influences reactivity. Docking studies with target proteins (e.g., enzymes) assess steric complementarity, while QSAR models optimize pharmacokinetic properties (e.g., logP) .

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